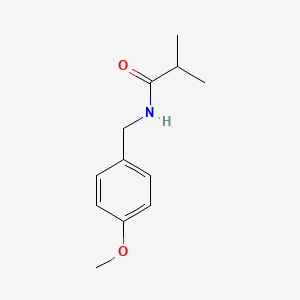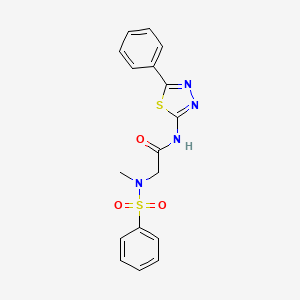![molecular formula C16H15N5O2 B5757068 N-(2-methylphenyl)-2-[3-(1H-tetrazol-1-yl)phenoxy]acetamide](/img/structure/B5757068.png)
N-(2-methylphenyl)-2-[3-(1H-tetrazol-1-yl)phenoxy]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-methylphenyl)-2-[3-(1H-tetrazol-1-yl)phenoxy]acetamide, also known as MPTA, is a chemical compound that has been studied for its potential applications in scientific research. MPTA belongs to the class of tetrazole-based compounds, which have been found to exhibit a wide range of biological activities.
Wirkmechanismus
The exact mechanism of action of N-(2-methylphenyl)-2-[3-(1H-tetrazol-1-yl)phenoxy]acetamide is not fully understood, but it is believed to act through multiple pathways. This compound has been found to scavenge free radicals and inhibit lipid peroxidation, which are both involved in oxidative stress. This compound also inhibits the activity of acetylcholinesterase, which increases the levels of acetylcholine in the brain.
Biochemical and Physiological Effects:
This compound has been found to exhibit a wide range of biochemical and physiological effects. It has been found to increase the levels of antioxidants in the brain, which protect against oxidative stress. This compound also increases the levels of acetylcholine in the brain, which enhances learning and memory. Additionally, this compound has been found to reduce inflammation and improve mitochondrial function.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of N-(2-methylphenyl)-2-[3-(1H-tetrazol-1-yl)phenoxy]acetamide is its high purity and stability, which makes it suitable for use in lab experiments. This compound is also relatively easy to synthesize, which makes it a cost-effective compound for research. However, one of the limitations of this compound is its limited solubility in water, which can make it difficult to administer in certain experiments.
Zukünftige Richtungen
For the study of N-(2-methylphenyl)-2-[3-(1H-tetrazol-1-yl)phenoxy]acetamide include investigating its potential applications in the treatment of neurodegenerative diseases, exploring its anti-inflammatory effects, and determining optimal dosage and administration in various experimental settings.
Synthesemethoden
N-(2-methylphenyl)-2-[3-(1H-tetrazol-1-yl)phenoxy]acetamide can be synthesized using a simple one-pot reaction between 2-methylphenylacetic acid, 3-(1H-tetrazol-1-yl)phenol, and acetic anhydride in the presence of sulfuric acid. The reaction yields this compound as a white solid with a high purity.
Wissenschaftliche Forschungsanwendungen
N-(2-methylphenyl)-2-[3-(1H-tetrazol-1-yl)phenoxy]acetamide has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been found to exhibit neuroprotective effects against oxidative stress, which is a major cause of neurodegenerative diseases such as Alzheimer's and Parkinson's. This compound has also been found to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine, which is involved in learning and memory.
Eigenschaften
IUPAC Name |
N-(2-methylphenyl)-2-[3-(tetrazol-1-yl)phenoxy]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O2/c1-12-5-2-3-8-15(12)18-16(22)10-23-14-7-4-6-13(9-14)21-11-17-19-20-21/h2-9,11H,10H2,1H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCMMYFYJIOANLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)COC2=CC=CC(=C2)N3C=NN=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]methyl}-3-phenyl-1,2,4-oxadiazole](/img/structure/B5756989.png)

![3-[(2-fluorobenzyl)thio]-4-methyl-5-phenyl-4H-1,2,4-triazole](/img/structure/B5757010.png)
![ethyl 2-amino-1-(3,4-dimethylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B5757021.png)


![N-[(4-allyl-5-mercapto-4H-1,2,4-triazol-3-yl)methyl]-4-methoxybenzamide](/img/structure/B5757046.png)

![N-{[(3,4-dimethylphenyl)amino]carbonothioyl}-3-methoxybenzamide](/img/structure/B5757059.png)
![2-{[2-(2-furyl)-4-quinolinyl]carbonyl}-N-methylhydrazinecarbothioamide](/img/structure/B5757062.png)

![3-chloro-N-{[(2-furylmethyl)amino]carbonothioyl}benzamide](/img/structure/B5757076.png)

